molecular formula C13H8Cl3NO B187226 3,4-dichloro-N-(3-chlorophenyl)benzamide CAS No. 2448-03-5

3,4-dichloro-N-(3-chlorophenyl)benzamide

Cat. No.: B187226
CAS No.: 2448-03-5
M. Wt: 300.6 g/mol
InChI Key: RBZVZZUGJGEEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-N-(3-chlorophenyl)benzamide ( 2448-03-5) is an organic compound with the molecular formula C13H8Cl3NO . It is supplied with a high purity level of 99% and is characterized as an important raw material for scientific investigation . As a trichloro-substituted benzamide derivative, this compound serves as a versatile chemical intermediate and a key starting material in various research applications, including medicinal chemistry and pharmaceutical development. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes, nor for personal use. Researchers can utilize this high-quality compound for probing structure-activity relationships, developing novel synthetic methodologies, and exploring new chemical entities.

Properties

CAS No.

2448-03-5

Molecular Formula

C13H8Cl3NO

Molecular Weight

300.6 g/mol

IUPAC Name

3,4-dichloro-N-(3-chlorophenyl)benzamide

InChI

InChI=1S/C13H8Cl3NO/c14-9-2-1-3-10(7-9)17-13(18)8-4-5-11(15)12(16)6-8/h1-7H,(H,17,18)

InChI Key

RBZVZZUGJGEEON-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Other CAS No.

2448-03-5

Origin of Product

United States

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Key Structural Features Pharmacological Activity Regulatory Status
This compound C₁₃H₈Cl₃NO 3,4-Cl₂-benzamide + 3-Cl-phenyl Industrial/research use Not scheduled
AH-7921 C₁₆H₂₁Cl₂N₂O Cyclohexylmethyl, dimethylamino µ-opioid agonist Schedule I
U-47700 C₁₆H₂₂Cl₂N₂O N-methyl, 2-(dimethylamino)cyclohexyl Potent µ-opioid agonist Schedule I
3,4-Dichloro-N-(2-hydroxyethyl)benzamide C₉H₉Cl₂NO₂ Hydroxyethyl substituent Unknown Not scheduled

Research and Clinical Implications

  • Target Compound: Limited data suggest its utility in material science (e.g., polymer synthesis) rather than pharmacology .
  • Their scheduling underscores the need for proactive regulation of novel benzamide derivatives .

Preparation Methods

Synthesis of 3,4-Dichlorobenzoyl Chloride

3,4-Dichlorobenzoic acid (CAS 51-44-5) is converted to its corresponding acyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

Thionyl Chloride Method
In a representative procedure, 3,4-dichlorobenzoic acid (10.0 mmol) is refluxed with excess SOCl₂ (3.0 equiv) in anhydrous dichloromethane (DCM) for 4–6 hours. Catalytic N,N-dimethylformamide (DMF, 2–5 drops) accelerates the reaction by generating reactive iminium intermediates. The mixture is concentrated under reduced pressure to yield 3,4-dichlorobenzoyl chloride as a pale yellow liquid (95–98% purity by GC).

Oxalyl Chloride Method
Alternatively, oxalyl chloride (1.1 equiv) in DCM at 0°C–25°C produces the acyl chloride in 12 hours with comparable yields. This method avoids high temperatures but requires strict moisture control.

Coupling with 3-Chloroaniline

The acyl chloride is reacted with 3-chloroaniline in the presence of a base to neutralize HCl. Triethylamine (Et₃N) or pyridine are commonly used in stoichiometric amounts.

Typical Procedure
3,4-Dichlorobenzoyl chloride (1.0 equiv) is added dropwise to a stirred solution of 3-chloroaniline (1.05 equiv) and Et₃N (1.2 equiv) in DCM at 0°C–5°C. After warming to room temperature, the reaction is stirred for 2–4 hours. The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried over MgSO₄. Solvent removal and recrystallization from ethanol/water afford the title compound as a white crystalline solid (mp 204–206°C).

Key Data

ParameterValueSource
Yield82–89%
Purity (HPLC)>98%
Reaction Time2–4 hours
SolventDichloromethane

Alternative Synthetic Routes

Ullmann-Type Coupling

A patent by CN102838481A describes a copper-catalyzed coupling between 3,4-dichlorobenzoic acid and 3-chloroaniline. Using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 110°C for 24 hours, the reaction achieves 75% yield. While avoiding acyl chloride intermediates, this method requires higher temperatures and prolonged reaction times.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 3,4-dichlorobenzoic acid, 3-chloroaniline, and HATU in DMF irradiated at 100°C for 15 minutes yields 78% product. However, scalability remains a challenge due to equipment limitations.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance safety and efficiency. In a patented process, 3,4-dichlorobenzoyl chloride and 3-chloroaniline are pumped through a tubular reactor at 50°C with a residence time of 10 minutes. In-line liquid-liquid separation and distillation achieve >90% yield with 99.5% purity.

Waste Minimization Strategies

Industrial protocols recover excess thionyl chloride via fractional distillation (bp 78.8°C) and recycle it into subsequent batches, reducing hazardous waste by 40%.

Optimization and Green Chemistry

Solvent-Free Conditions

Ball milling 3,4-dichlorobenzoic acid and 3-chloroaniline with TiO₂ as a catalyst under solvent-free conditions yields 70% product in 2 hours. This approach eliminates volatile organic compounds but requires specialized equipment.

Biocatalytic Amidation

Recent studies explore lipase-catalyzed amidation in ionic liquids. Candida antarctica lipase B (CAL-B) in [BMIM][PF₆] converts 3,4-dichlorobenzoic acid and 3-chloroaniline with 65% yield at 45°C. While promising, enzyme costs hinder commercial adoption.

Comparative Analysis of Methods

MethodYieldPurityCostScalability
Classical Amidation82–89%>98%$$High
Ullmann Coupling75%95%$$$Moderate
Microwave78%97%$$Low
Continuous Flow>90%99.5%$$$$High
Solvent-Free70%93%$Moderate

Q & A

Basic: What are the optimal synthetic routes for 3,4-dichloro-N-(3-chlorophenyl)benzamide, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis typically involves coupling 3,4-dichlorobenzoyl chloride with 3-chloroaniline under basic conditions. Key steps include:

  • Acylation : Reacting 3-chloroaniline with 3,4-dichlorobenzoyl chloride in a polar aprotic solvent (e.g., THF or DCM) with a base like triethylamine to neutralize HCl byproducts.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Optimization : Adjust stoichiometry (1:1.1 molar ratio of aniline to acyl chloride) and temperature (0–5°C to minimize side reactions). Yields can exceed 70% with rigorous exclusion of moisture .

Advanced: How does the trans conformation of the amide group influence intermolecular interactions and crystal packing?

Answer:
X-ray crystallography reveals a trans conformation of the H–N–C=O moiety, which promotes N–H⋯O hydrogen bonding between adjacent molecules. This creates infinite chains along the crystallographic axis, stabilizing the lattice. Dihedral angles between the benzamide and aniline rings (e.g., 58.3°) further dictate packing efficiency. Computational studies (DFT) can model these interactions to predict polymorphism .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • NMR : 1^1H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm). 13^{13}C NMR identifies carbonyl (C=O at ~165 ppm) and chlorine-substituted carbons.
  • IR : Strong absorbance at ~1650 cm1^{-1} (amide C=O stretch) and N–H stretch (~3300 cm1^{-1}).
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 329.9 for C13_{13}H9_9Cl3_3NO) .

Advanced: How do structural modifications at the benzamide moiety affect biological activity (e.g., enzyme inhibition)?

Answer:
Derivatives like N-benzoyl-N'-phenylthiourea (Compound 1 in ) show enhanced activity due to:

  • Electron-withdrawing substituents (e.g., Cl, NO2_2) increasing electrophilicity for target binding.
  • Thiourea linkage enabling hydrogen bonding with enzyme active sites (e.g., kinases).
  • SAR studies : Replace the 3-chlorophenyl group with heterocycles (e.g., pyrazole) to improve solubility and selectivity. IC50_{50} values from enzyme inhibition assays guide optimization .

Basic: What are common challenges in crystallizing this compound, and how can crystallization be optimized?

Answer:
Challenges include low solubility in common solvents and polymorphism . Solutions:

  • Solvent selection : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Temperature gradient : Gradual cooling from 40°C to 4°C to nucleate single crystals.
  • Seeding : Introduce microcrystals to control crystal form. Crystallographic data (e.g., CCDC entries) provide reference metrics .

Advanced: What computational methods predict binding affinity with biological targets (e.g., receptors)?

Answer:

  • Molecular docking (AutoDock Vina) : Models ligand-receptor interactions using the compound’s 3D structure (from X-ray or DFT-optimized geometry).
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Free-energy calculations (MM/PBSA) : Quantify binding energy contributions (e.g., van der Waals, electrostatic). Validate with experimental IC50_{50} data from SPR or fluorescence polarization assays .

Basic: How can contradictory data from biological assays (e.g., cytotoxicity vs. efficacy) be resolved?

Answer:

  • Dose-response curves : Identify non-monotonic relationships (e.g., hormetic effects at low doses).
  • Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls.
  • Off-target profiling : Screen against related enzymes (e.g., CYP450 isoforms) to rule out confounding interactions. Meta-analysis of published IC50_{50} values clarifies discrepancies .

Advanced: What role do chlorine substituents play in the compound’s pharmacokinetics?

Answer:

  • Lipophilicity : Chlorine increases logP (~3.5), enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic stability : Resists CYP450-mediated oxidation due to electron-withdrawing effects.
  • Toxicity : Accumulation in adipose tissue necessitates prodrug strategies (e.g., esterification) for sustained release. Pharmacokinetic modeling (e.g., PK-Sim) optimizes dosing regimens .

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